2-Aminooctadecane-1,3-diol
Overview
Description
D-threo Sphinganine (d180): is a synthetic bioactive sphingolipid and stereoisomer of sphinganine. It is a significant compound in the sphingolipid metabolism pathway and plays a crucial role in various biological processes. This compound is known for its ability to induce autophagy in certain cell types and is metabolized via specific enzymes in vivo .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-threo Sphinganine (d18:0) can be synthesized through several methods. One common approach involves the reduction of sphingosine using sodium borohydride in the presence of a suitable solvent like methanol . Another method includes the use of sphinganine N-acyltransferase and sphinganine kinase for its synthesis in vivo .
Industrial Production Methods: Industrial production of D-threo Sphinganine (d18:0) typically involves large-scale chemical synthesis using the aforementioned methods. The process is optimized for high yield and purity, ensuring the compound meets the required standards for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions: D-threo Sphinganine (d18:0) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sphinganine-1-phosphate.
Reduction: Reduction reactions can convert sphingosine to sphinganine.
Substitution: It can undergo substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Sodium borohydride is frequently used as a reducing agent.
Substitution: Various alkylating agents can be used for substitution reactions.
Major Products Formed:
Sphinganine-1-phosphate: Formed through oxidation.
Ceramide: Formed through acylation reactions involving sphinganine.
Scientific Research Applications
D-threo Sphinganine (d18:0) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other sphingolipids.
Biology: It plays a role in cell signaling and membrane structure.
Medicine: It is studied for its potential therapeutic effects, including its role in inducing autophagy in cancer cells.
Industry: It is used in the production of bioactive lipids and other related compounds.
Mechanism of Action
The mechanism of action of D-threo Sphinganine (d18:0) involves its interaction with specific enzymes and pathways:
Molecular Targets: It targets enzymes like sphinganine N-acyltransferase and sphinganine kinase.
Pathways Involved: It is involved in the sphingolipid metabolism pathway, where it is converted to ceramide and other bioactive lipids.
Comparison with Similar Compounds
Sphinganine (d180): A precursor of ceramide and sphingosine.
L-erythro Sphinganine (d180): Another stereoisomer of sphinganine.
Uniqueness: D-threo Sphinganine (d18:0) is unique due to its specific stereochemistry, which influences its biological activity and interactions with enzymes. This makes it a valuable compound for studying sphingolipid metabolism and its related biological processes .
Properties
IUPAC Name |
(2R,3R)-2-aminooctadecane-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h17-18,20-21H,2-16,19H2,1H3/t17-,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKJDMGTUTTYMP-QZTJIDSGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(CO)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCC[C@H]([C@@H](CO)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H39NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3102-56-5 | |
Record name | 1,3-Octadecanediol, 2-amino-, (2R,3S)-rel | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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